2-(2-Cyclobutylphenyl)propanoic acid
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Overview
Description
2-(2-Cyclobutylphenyl)propanoic acid is an organic compound belonging to the class of carboxylic acids It features a cyclobutyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclobutylphenyl)propanoic acid can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of a cyclobutylmagnesium bromide with 2-bromophenylpropanoic acid under controlled conditions.
Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of cyclobutylbenzene with propanoic acid derivatives in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or Friedel-Crafts acylation, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclobutylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
2-(2-Cyclobutylphenyl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-Cyclobutylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(2-Cyclobutylphenyl)propanoic acid can be compared with other similar compounds, such as:
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar propanoic acid structure.
Naproxen: Another NSAID with a similar mechanism of action.
Ketoprofen: Shares structural similarities and therapeutic uses.
Uniqueness
What sets this compound apart is its cyclobutyl group, which imparts unique steric and electronic properties, potentially leading to distinct biological activities and applications .
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(2-cyclobutylphenyl)propanoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-7-2-3-8-12(11)10-5-4-6-10/h2-3,7-10H,4-6H2,1H3,(H,14,15) |
InChI Key |
GWLGPPBYKLGTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C2CCC2)C(=O)O |
Origin of Product |
United States |
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